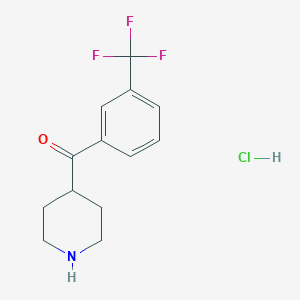

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride

Description

BenchChem offers high-quality 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9;/h1-3,8-9,17H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVVRWPFYGBBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612355 | |

| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64670-97-9 | |

| Record name | Methanone, 4-piperidinyl[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64670-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride: Synthesis, Characterization, and Application

As a key building block in modern medicinal chemistry, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride offers a unique combination of a privileged scaffold and a powerful modulating group. This guide provides an in-depth exploration of its synthesis, analytical characterization, and strategic applications for researchers, scientists, and drug development professionals.

Core Compound Identity and Physicochemical Properties

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a synthetically valuable intermediate. The core structure features a piperidine ring acylated at the nitrogen with a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a strategic component in drug design for modulating metabolic stability, pKa, and binding affinity.[1][2] The benzoylpiperidine framework itself is recognized as a privileged structure, frequently found in centrally active agents due to its favorable geometry for interacting with various receptors.[3][4][5]

The definitive CAS number for the meta isomer, 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, is 64670-97-9 .[6][7][8] It is important to distinguish this from the CAS number 25519-83-9, which is frequently, though not exclusively, associated with the para isomer, 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride.[9]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | [7] |

| CAS Number | 64670-97-9 | [6][8] |

| Molecular Formula | C₁₃H₁₅ClF₃NO | [6] |

| Molecular Weight | 293.71 g/mol | [6][7] |

| Appearance | Light Brown or Off-white Solid | [6] |

| Melting Point | 196-198 °C | |

| Purity | Typically ≥98% |

Synthesis and Purification: A Field-Proven Protocol

The most direct and reliable synthesis of this compound is achieved through the nucleophilic acyl substitution of piperidine with 3-(Trifluoromethyl)benzoyl chloride. This N-acylation is a robust and scalable reaction.

-

Acylating Agent : 3-(Trifluoromethyl)benzoyl chloride is the activated form of the corresponding carboxylic acid, making it highly electrophilic and ideal for acylation.

-

Base : A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

-

Solvent : Anhydrous dichloromethane (DCM) is an excellent choice as it is relatively inert, has good solvating power for the reactants, and is easily removed under reduced pressure.

-

Temperature : The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

-

Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of piperidine).

-

Base Addition : Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq.) to the stirred solution.

-

Acylation : Add 3-(Trifluoromethyl)benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

-

Workup (Aqueous Wash) : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1 M HCl solution (to remove excess TEA), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities), and finally with brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base as an oil or solid.

-

Dissolution : Dissolve the crude 4-(3-Trifluoromethylbenzoyl)piperidine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification : Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or bubble dry HCl gas through the solution until precipitation is complete.

-

Precipitation & Isolation : Stir the resulting slurry for 30 minutes. Collect the solid precipitate by vacuum filtration.

-

Washing : Wash the filter cake with cold diethyl ether to remove any soluble impurities.

-

Drying & Recrystallization : Dry the solid under vacuum. For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system such as ethanol/ether.

Caption: Synthesis and purification workflow for the target compound.

Analytical Characterization for Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the final compound. A multi-technique approach ensures a self-validating system of quality control.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) is typically employed.[10] Purity is assessed by the area percentage of the main peak.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. In electrospray ionization (ESI) positive mode, the free base will show a peak corresponding to [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The definitive technique for structural elucidation.

-

¹H NMR : Will show characteristic signals for the aromatic protons (in the 7.5-8.0 ppm region) and the aliphatic protons of the piperidine ring (typically in the 1.5-4.0 ppm region).

-

¹³C NMR : Confirms the number of unique carbon environments, including the carbonyl carbon (~170 ppm), the CF₃ carbon (a quartet), and carbons of the aromatic and piperidine rings.

-

¹⁹F NMR : A single peak will confirm the presence of the single CF₃ group.

-

Dynamic NMR : It's important to note that N-benzoyl piperidine derivatives can exhibit restricted rotation around the amide C-N bond, leading to the observation of rotamers (E/Z isomers).[11] This may result in broadened or duplicated NMR signals at room temperature, which can often be resolved by variable temperature (VT) NMR studies.[12]

-

Caption: Standard analytical workflow for quality control.

Applications in Drug Development

The strategic value of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride lies in its utility as a scaffold for creating more complex molecules with therapeutic potential, particularly for Central Nervous System (CNS) disorders.

The introduction of a CF₃ group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[13]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots, increase the drug's half-life, and improve its pharmacokinetic profile.[2][14]

-

Lipophilicity : The CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), a critical feature for CNS-targeted drugs.[1]

-

Binding Affinity : The high electronegativity of the CF₃ group alters the electronic landscape of the benzoyl ring, which can lead to stronger or more selective interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[14][15]

The benzoylpiperidine motif is a cornerstone in the design of neuropsychiatric drugs.[4] It is a key component in numerous ligands targeting serotoninergic (e.g., 5-HT₂ₐ) and dopaminergic (e.g., D₂) receptors, which are critical targets for treating conditions like schizophrenia and depression.[3][16] The piperidine ring acts as a conformationally constrained scaffold that correctly orients the benzoyl group for optimal receptor engagement. This framework is considered metabolically stable and serves as a reliable anchor for further molecular elaboration.[4][5]

Given its structure, this compound is an ideal starting point for synthesizing libraries of molecules for screening against various CNS targets. It can be used in the development of:

-

Atypical Antipsychotics : By targeting 5-HT₂ₐ and D₂ receptors.[3]

-

Antidepressants : As a scaffold for serotonin transporter (SERT) inhibitors.[17]

-

Neuroprotective Agents : For conditions like Alzheimer's disease or Parkinson's disease.[4][18][19]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 8. Buy Online CAS Number 64670-97-9 - TRC - 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride | LGC Standards [lgcstandards.com]

- 9. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]

- 10. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. chemimpex.com [chemimpex.com]

- 19. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Trifluoromethylbenzoyl)piperidine HCl

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(3-Trifluoromethylbenzoyl)piperidine HCl in Modern Drug Discovery

4-(3-Trifluoromethylbenzoyl)piperidine HCl is a notable heterocyclic compound, distinguished by its benzoylpiperidine core structure. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of bioactive molecules targeting a wide array of physiological pathways.[1][2] The incorporation of a trifluoromethyl (CF3) group is a strategic design element in contemporary drug development. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, thereby improving its overall pharmacokinetic and pharmacodynamic profile.

A thorough and early-stage characterization of the physicochemical properties of a drug candidate like 4-(3-Trifluoromethylbenzoyl)piperidine HCl is not merely a perfunctory exercise. It is a critical cornerstone of the entire drug development process. These fundamental properties—including solubility, pKa, solid-state characteristics, and purity—are inextricably linked to a compound's bioavailability, manufacturability, stability, and, ultimately, its therapeutic efficacy and safety.

This guide provides a comprehensive framework for the systematic evaluation of the key physicochemical attributes of 4-(3-Trifluoromethylbenzoyl)piperidine HCl. It is designed to equip researchers with both the foundational knowledge and detailed experimental protocols necessary to generate a robust and reliable data package for this promising pharmaceutical intermediate. While some basic properties are publicly available, this document emphasizes the generation of in-depth, quantitative data through rigorous, validated methodologies.

Core Molecular and Physical Attributes

A foundational understanding of a compound begins with its basic molecular and physical characteristics. This information is essential for all subsequent experimental work.

| Property | Value | Source(s) |

| Chemical Name | 4-(3-Trifluoromethylbenzoyl)piperidine hydrochloride | N/A |

| CAS Number | 25519-83-9 | N/A |

| Molecular Formula | C₁₃H₁₅ClF₃NO | [3] |

| Molecular Weight | 293.71 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 196-198°C | [3] |

| Solubility (Qualitative) | Soluble in Methanol and Water | [3] |

| Hygroscopicity | Reported as Hygroscopic | [3] |

Section 1: Solubility Profile - A Critical Determinant of Bioavailability

Aqueous solubility is a paramount property for any orally administered drug, as it directly influences dissolution rate and subsequent absorption in the gastrointestinal tract. A comprehensive solubility profile across a physiologically relevant pH range is therefore indispensable.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility due to its robustness and reliability.

Objective: To quantify the equilibrium solubility of 4-(3-Trifluoromethylbenzoyl)piperidine HCl in various aqueous media at controlled temperature.

Methodology:

-

Preparation of Media: Prepare a series of buffered solutions across a pH range of 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).

-

Sample Preparation: Add an excess amount of solid 4-(3-Trifluoromethylbenzoyl)piperidine HCl to vials containing each buffer. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: Solubility Profile

The results should be tabulated to provide a clear overview of the compound's solubility characteristics.

| pH of Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| 1.2 | 25 | Experimental Data | Experimental Data |

| 4.5 | 25 | Experimental Data | Experimental Data |

| 6.8 | 25 | Experimental Data | Experimental Data |

| 7.4 | 25 | Experimental Data | Experimental Data |

| 1.2 | 37 | Experimental Data | Experimental Data |

| 4.5 | 37 | Experimental Data | Experimental Data |

| 6.8 | 37 | Experimental Data | Experimental Data |

| 7.4 | 37 | Experimental Data | Experimental Data |

Section 2: Dissociation Constant (pKa) - Understanding Ionization Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a compound with a basic piperidine nitrogen, the pKa is critical for predicting its solubility, absorption, and distribution in the body.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and widely accepted method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the piperidine nitrogen in 4-(3-Trifluoromethylbenzoyl)piperidine HCl.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system if aqueous solubility is limited. Maintain a constant ionic strength using a background electrolyte like KCl.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Section 3: Solid-State Characterization - Ensuring Stability and Consistency

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, processability, and bioavailability. Key aspects to investigate include hygroscopicity and polymorphism.

Hygroscopicity Assessment

Given that the compound is reported as hygroscopic, a quantitative assessment is crucial.[3]

Objective: To classify the hygroscopicity of 4-(3-Trifluoromethylbenzoyl)piperidine HCl according to established pharmacopeial standards.

Methodology (Gravimetric Sorption Analysis):

-

Sample Preparation: Place a known amount of the compound in a controlled humidity chamber.

-

Exposure: Expose the sample to a high humidity environment (e.g., 80% relative humidity at 25°C) for a fixed period (e.g., 24 hours).

-

Weight Measurement: Measure the weight gain of the sample.

-

Classification: Classify the hygroscopicity based on the percentage weight gain, as per the European Pharmacopoeia criteria.[4][5]

| Classification | % Weight Gain |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Polymorphism Screening

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties. Identifying and controlling the polymorphic form is a regulatory requirement and essential for consistent product performance.

Objective: To identify potential polymorphs of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.

Methodology:

-

Crystallization Studies: Perform recrystallization experiments from a diverse range of solvents with varying polarities and under different conditions (e.g., fast vs. slow evaporation, cooling crystallization).

-

Solid-State Analysis: Analyze the resulting solid forms using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Each unique polymorph will exhibit a distinct XRPD pattern and thermal profile.

Section 4: Spectroscopic and Chromatographic Profile - Confirming Identity and Purity

A comprehensive spectroscopic and chromatographic profile is essential for structural confirmation, batch-to-batch consistency, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.5 - 8.2 | m | Aromatic protons |

| ~ 3.0 - 3.5 | m | Piperidine protons adjacent to N |

| ~ 1.5 - 2.0 | m | Piperidine protons |

| ~ 9.0 - 10.0 | br s | N-H proton (as hydrochloride) |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 205 | C=O (ketone) |

| ~ 120 - 140 | Aromatic carbons |

| ~ 120 - 130 (q) | -CF₃ |

| ~ 40 - 50 | Piperidine carbons adjacent to N |

| ~ 25 - 35 | Piperidine carbons |

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3400 | N-H stretch (from HCl salt) |

| ~ 2800 - 3000 | C-H stretch (aliphatic) |

| ~ 1680 | C=O stretch (ketone) |

| ~ 1600, 1450 | C=C stretch (aromatic) |

| ~ 1100 - 1350 | C-F stretch (trifluoromethyl) |

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the fragmentation pattern.

Expected Mass Spectrum Data (ESI+):

| m/z | Interpretation |

| ~ 258.1 | [M+H]⁺ (protonated free base) |

| Fragment Ions | Based on fragmentation of the benzoyl and piperidine moieties |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of 4-(3-Trifluoromethylbenzoyl)piperidine HCl and quantify any impurities.

Recommended HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 30°C |

Workflow Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the logical workflows for physicochemical characterization.

Caption: Overall workflow for the physicochemical characterization of 4-(3-Trifluoromethylbenzoyl)piperidine HCl.

Caption: Step-by-step workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

The comprehensive physicochemical characterization of 4-(3-Trifluoromethylbenzoyl)piperidine HCl, as outlined in this guide, is a critical undertaking for any research or development program involving this compound. By systematically determining its solubility, pKa, solid-state properties, and spectroscopic and chromatographic profiles, researchers can build a robust data package. This data will not only facilitate informed decisions in formulation development and process chemistry but also provide the necessary foundation for regulatory submissions and ultimately contribute to the successful translation of a promising molecule into a safe and effective therapeutic agent.

References

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). [Link]

-

Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

PharmaQuesT. (n.d.). Hygroscopicity, Powder Rheology & Compaction Properties. [Link]

-

SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

-

Di Micco, S., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(8), 2261. [Link]

-

University of Wisconsin. (n.d.). NMR Chemical Shifts. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

MDPI. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]

-

Indian Journal of Pure & Applied Physics. (2005). Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

The Royal Society of Chemistry. (2023). FT-IR spectral studies. [Link]

-

National Center for Biotechnology Information. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. [Link]

-

PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. [Link]

-

ResearchGate. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. [Link]

-

Lead Sciences. (n.d.). 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride. [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. [Link]

-

PubMed. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

An In-depth Technical Guide to the Molecular Structure of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. This compound is of significant interest in medicinal chemistry, primarily due to the presence of the trifluoromethyl-substituted benzoylpiperidine scaffold, a privileged structure in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide will delve into the rationale behind its molecular design, a proposed synthetic pathway, detailed spectroscopic characterization, and its potential pharmacological relevance.

Introduction: The Significance of the Trifluoromethylbenzoylpiperidine Scaffold

The molecular architecture of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride combines two key pharmacophores: the piperidine ring and a benzoyl moiety substituted with a trifluoromethyl group. The piperidine ring is a ubiquitous heterocyclic motif found in a wide array of clinically approved drugs, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability[1][2]. The benzoylpiperidine fragment itself is recognized as a privileged structure in drug design, appearing in numerous bioactive small molecules with diverse therapeutic applications, including antipsychotic, anti-cancer, and neuroprotective agents[3].

The incorporation of a trifluoromethyl (-CF3) group onto the benzoyl ring is a strategic choice in medicinal chemistry. The -CF3 group is a strong electron-withdrawing moiety that can significantly modulate a molecule's physicochemical and biological properties. Its introduction can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter receptor binding affinity and selectivity. These attributes make trifluoromethylated compounds highly valuable in the pursuit of novel drug candidates with optimized efficacy and pharmacokinetic profiles.

This guide aims to provide a detailed technical overview of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Table 1: Physicochemical Properties of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride

| Property | Value | Source |

| CAS Number | 64670-97-9 | Pharmaffiliates[4] |

| Molecular Formula | C13H15ClF3NO | Pharmaffiliates[4] |

| Molecular Weight | 293.71 g/mol | Pharmaffiliates[4] |

| Appearance | Light Brown Solid | Pharmaffiliates[4] |

| Synonyms | 4-Piperidinyl[3-(trifluoromethyl)phenyl]methanone Hydrochloride | Pharmaffiliates[4] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This approach involves the palladium-catalyzed cross-coupling of a suitable piperidine-derived organoboron reagent with an appropriate trifluoromethyl-substituted benzoyl halide.

Caption: Proposed Suzuki-Miyaura coupling synthesis workflow.

Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

-

To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol), add sodium borohydride (NaBH4) portion-wise at 0 °C.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with water and extract the product, N-Boc-4-hydroxypiperidine, with an organic solvent.

-

Dissolve the dried alcohol in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add pyridine followed by the dropwise addition of triflic anhydride (Tf2O).

-

After completion, wash the reaction mixture and purify to obtain N-Boc-4-triflyloxypiperidine.

-

In a reaction vessel, combine the triflate, bis(pinacolato)diboron (B2pin2), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate) in an anhydrous solvent (e.g., dioxane).

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

Purify the crude product by column chromatography to yield the desired boronic ester.

Step 2: Suzuki-Miyaura Coupling

-

To a degassed mixture of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, 3-(trifluoromethyl)benzoyl chloride, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol), heat the reaction under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to obtain N-Boc-4-(3-Trifluoromethylbenzoyl)piperidine.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected intermediate in a suitable solvent (e.g., dioxane or methanol).

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent under reduced pressure. The resulting solid can be triturated with a non-polar solvent (e.g., diethyl ether) to afford 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride as a solid.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the trifluoromethylbenzoyl group and the aliphatic protons of the piperidine ring.

Table 2: Predicted 1H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0-10.0 | br s | 1H | N-H (piperidine hydrochloride) |

| ~8.2-8.4 | m | 2H | Aromatic protons ortho to the carbonyl and trifluoromethyl group |

| ~7.7-7.9 | m | 2H | Aromatic protons meta to the carbonyl and trifluoromethyl group |

| ~3.5-3.7 | m | 2H | Piperidine protons adjacent to nitrogen (axial) |

| ~3.0-3.2 | m | 2H | Piperidine protons adjacent to nitrogen (equatorial) |

| ~2.8-3.0 | m | 1H | Piperidine proton at C4 |

| ~1.8-2.2 | m | 4H | Piperidine protons at C3 and C5 |

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| ~198-202 | C=O (carbonyl) |

| ~138-140 | Aromatic C (ipso- to C=O) |

| ~130-135 | Aromatic C (ipso- to CF3, q, JC-F) |

| ~122-132 | Aromatic C-H |

| ~124 (q, JC-F ~272 Hz) | CF3 |

| ~45-50 | Piperidine C4 |

| ~42-46 | Piperidine C2, C6 |

| ~28-32 | Piperidine C3, C5 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm-1) | Interpretation |

| ~3200-3400 (broad) | N-H stretch (from hydrochloride salt) |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~1680-1700 | C=O stretch (aryl ketone) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1100-1350 (strong) | C-F stretch (trifluoromethyl) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would likely show a prominent peak for the molecular ion [M+H]+.

-

Predicted [M+H]+: m/z 258.11 (for the free base)

Fragmentation would likely involve cleavage of the bond between the carbonyl group and the piperidine ring, as well as fragmentation of the piperidine ring itself.

Potential Pharmacological Significance and Applications in Drug Discovery

The 4-(3-Trifluoromethylbenzoyl)piperidine scaffold is a promising starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. The trifluoromethyl group can enhance brain penetration and metabolic stability, while the benzoylpiperidine core is a known pharmacophore for various CNS targets.

Derivatives of this compound could potentially be investigated for their activity as:

-

Dopamine and Serotonin Receptor Ligands: The benzoylpiperidine motif is a key feature in many atypical antipsychotics that target dopamine and serotonin receptors[3].

-

Enzyme Inhibitors: The electrophilic nature of the carbonyl group and the overall molecular shape could allow for interactions with the active sites of various enzymes implicated in neurological disorders.

-

Ion Channel Modulators: The piperidine ring is a common feature in many ion channel modulators.

The hydrochloride salt form of the compound enhances its aqueous solubility, which is a desirable property for formulation and in vitro screening.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is not widely available. However, based on the SDS of structurally related compounds, the following precautions should be taken:

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and face protection.

-

Storage: Store in a tightly closed container in a dry and cool place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If swallowed, seek medical attention.

Conclusion

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a molecule with significant potential in the field of drug discovery. Its structure combines the favorable pharmacokinetic properties of the piperidine ring with the modulating effects of the trifluoromethyl group on a benzoyl scaffold. While detailed experimental data is not extensively published, this technical guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a practical approach for its preparation, and the predicted spectroscopic data provides a basis for its characterization. Further investigation into the pharmacological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

(Benzoylphenyl)piperidines: A New Class of Immunomodulators. PubMed. [Link]

-

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. Pharmaffiliates. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

-

Percentages of therapeutic and diagnostic benzoylpiperidine-based molecules herein reported. ResearchGate. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central. [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

-

Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

CASPRE - 13 C NMR Predictor. CASPRE. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PubMed Central. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

1-(N-Benzyl-N-2,6-xylylglycyl)piperidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

Mass Spectrometry: Fragmentation. University of Missouri-St. Louis. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

- Preparation method of trifluoromethyl piperidine compounds.

- US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, a key building block in contemporary drug discovery and development. The presence of a trifluoromethyl group and a hydrochloride salt moiety imparts a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding this solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document delineates the theoretical principles governing the solubility of this compound, presents a robust experimental protocol for its empirical determination, and offers illustrative data and interpretations to guide researchers.

Introduction: The Significance of Solubility in Pharmaceutical Development

The journey of a drug candidate from laboratory synthesis to clinical application is profoundly influenced by its physicochemical properties, with solubility being a critical determinant of success. For active pharmaceutical ingredients (APIs), solubility in both aqueous and organic media governs bioavailability, formulation options, and the feasibility of manufacturing processes.[1] 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a versatile intermediate utilized in the synthesis of a range of biologically active molecules. Its structure, featuring a polar piperidine hydrochloride group and a lipophilic trifluoromethylbenzoyl moiety, presents a complex solubility profile that warrants detailed investigation.

The trifluoromethyl (-CF3) group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] Conversely, the hydrochloride salt form is frequently employed to improve aqueous solubility and stability of basic drug molecules.[4][5] The interplay of these two structural features makes a systematic study of the compound's solubility in a diverse panel of organic solvents essential for its effective application.

Theoretical Framework: Predicting Solubility Behavior

A priori assessment of a compound's structure can provide valuable insights into its likely solubility in different solvent classes.[6] The principle of "like dissolves like" serves as a foundational guide. Solvents are broadly categorized based on their polarity and their ability to act as hydrogen bond donors (protic) or acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding. Given the hydrochloride salt and the carbonyl group in the target molecule, strong ion-dipole and hydrogen bonding interactions are anticipated, suggesting good solubility. A supplier datasheet confirms its solubility in Methanol.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a large dipole moment but lack O-H or N-H bonds. They can accept hydrogen bonds and solvate cations effectively. We can infer a moderate to high solubility in these solvents due to the polar nature of the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents have low dielectric constants and cannot engage in significant hydrogen bonding. The large, polar piperidine hydrochloride portion of the molecule is expected to be poorly solvated, leading to low solubility. The lipophilic trifluoromethylbenzoyl group will contribute to some interaction, but it is unlikely to overcome the energetic penalty of dissolving the salt.

The trifluoromethyl group itself, while increasing overall lipophilicity, also introduces a highly polarized C-F bond, which can participate in dipole-dipole interactions, potentially enhancing solubility in moderately polar solvents.[8]

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, an empirical approach is necessary. The equilibrium solubility method, also known as the shake-flask method, is a gold-standard technique for determining the thermodynamic solubility of a compound.[9][10] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment

-

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (analytical grade)

-

Organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated positive displacement pipettes

-

Vials with airtight, chemically resistant caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Step-by-Step Experimental Protocol

-

Preparation of Stock Standard: Accurately weigh a known amount of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create calibration standards spanning the expected solubility range. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride to a vial containing a precisely known volume (e.g., 5.0 mL) of the test solvent. An excess of solid must be visible to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is achieved.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution and Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This concentration represents the equilibrium solubility.

The following diagram illustrates the experimental workflow for determining equilibrium solubility.

Caption: Solvent Polarity and Expected Solubility.

Conclusion

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride exhibits the classic solubility behavior of an organic salt: high solubility in polar solvents and poor solubility in nonpolar solvents. The trifluoromethyl group enhances lipophilicity, but the energetic demands of solvating the hydrochloride salt remain the dominant factor. The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively handle and utilize this important chemical intermediate, enabling more efficient and informed decisions in synthesis, purification, and formulation.

References

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Institutes of Health (NIH). Available from: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]

-

Predicting drug solubility in organic solvents mixtures. Unipd. Available from: [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available from: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

-

Prediction of solubility of drugs and other compounds in organic solvents. PubMed. Available from: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available from: [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link]

-

4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791. PubChem. Available from: [Link]

-

4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657. PubChem. Available from: [Link]

-

4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride. Lead Sciences. Available from: [Link]

-

(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Available from: [Link]

-

Trifluorotoluene. Wikipedia. Available from: [Link]

-

The solvents used, grouped by polarity and proticity. ResearchGate. Available from: [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. 4-(3-TRIFLUOROMETHYLBENZOYL)-PIPERIDINE, HYDROCHLORIDE | 25519-83-9 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action: 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. While direct pharmacological data for this specific molecule is not extensively published, by leveraging structure-activity relationship (SAR) data from closely related benzoylpiperidine and trifluoromethyl-substituted compounds, we can infer its most probable biological targets and downstream effects. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding grounded in established neuropharmacology and providing a clear experimental framework for validation.

Introduction and Molecular Profile

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (CAS: 64670-97-9) is a synthetic molecule featuring a benzoylpiperidine core.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in centrally active compounds due to its favorable physicochemical properties for crossing the blood-brain barrier.[2] The structure incorporates two key features that inform its likely pharmacological profile:

-

The Piperidine Ring: A saturated nitrogen-containing heterocycle, the piperidine moiety is a cornerstone in the design of ligands for various G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS), particularly in drugs targeting neurological disorders.[3][4]

-

The 3-Trifluoromethylbenzoyl Group: The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance membrane permeability and receptor binding affinity.[3] Its placement on the benzoyl ring is critical for determining receptor interaction and selectivity.

Given these structural alerts, the primary hypothesis is that 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride functions as a modulator of monoamine neurotransmitter systems, with a strong probability of acting as a dopamine receptor antagonist.

Hypothesized Primary Mechanism of Action: Dopamine D2-Like Receptor Antagonism

The most plausible mechanism of action for this compound is the antagonism of dopamine receptors, specifically within the D2-like family (D2, D3, and D4).[5][6] Dopamine antagonists are a cornerstone of antipsychotic therapy, used to treat schizophrenia and bipolar disorder by mitigating the effects of excessive dopamine signaling in specific brain regions.[5][6]

This hypothesis is built on several lines of evidence from analogous structures:

-

Piperidine Scaffolds as Dopamine Ligands: Numerous piperidine-based molecules have been synthesized and characterized as high-affinity ligands for dopamine receptors and transporters.[7][8]

-

Arylpiperazine/Piperidine Analogues: The introduction of substituted aryl groups to a piperazine or piperidine core is a well-established strategy for developing dopamine receptor antagonists. For instance, the introduction of an ortho-trifluoromethyl substituent on the phenyl ring of certain piperazine scaffolds has been shown to influence binding to the dopamine D2 receptor.[9]

-

D4 Receptor Selectivity: Recent research has focused on developing selective antagonists for the D4 receptor, a member of the D2-like family, for treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease. Many of these novel antagonists feature substituted piperidine scaffolds.[10][11] While the subject molecule may not be D4-selective, this highlights the compatibility of the piperidine core with D2-like receptor binding pockets.

Downstream Signaling Cascade

Antagonism of D2-like receptors blocks the binding of endogenous dopamine. These receptors are coupled to inhibitory G-proteins (Gαi/o). The canonical signaling pathway following receptor blockade is as follows:

-

G-Protein Inactivation: In the absence of an agonist (dopamine), the Gαi/o protein remains in its inactive, GDP-bound state. An antagonist occupies the receptor binding site, preventing dopamine from activating the G-protein.

-

Disinhibition of Adenylyl Cyclase: The primary downstream effector of Gαi/o is adenylyl cyclase. When Gαi/o is inactive, its inhibitory effect on adenylyl cyclase is lifted.

-

cAMP Levels: This disinhibition allows adenylyl cyclase to convert ATP to cyclic AMP (cAMP) more freely, leading to a stabilization or increase in intracellular cAMP levels, thereby reversing the signal dampening effect of dopamine.

-

Modulation of Neuronal Excitability: Changes in cAMP levels influence the activity of Protein Kinase A (PKA), which in turn phosphorylates various ion channels and transcription factors, ultimately modulating neuronal excitability and gene expression.

Diagram: Hypothesized D2 Receptor Antagonist Signaling Pathway

Caption: Hypothesized signaling cascade of 4-(3-Trifluoromethylbenzoyl)piperidine HCl at the D2 receptor.

Evidence from Structurally Related Compounds: A Comparative Analysis

To substantiate the dopamine antagonist hypothesis, we can examine the pharmacological data of structurally similar compounds. While a direct comparison is impossible without experimental data, the binding affinities of related piperidine-based dopamine ligands provide a strong contextual foundation.

| Compound Class | Receptor Target(s) | Reported Affinity (Ki) | Reference |

| 4,4-Difluoropiperidine Ethers | Dopamine D4 | 0.3 nM (High Affinity) | [7][11] |

| Benzyloxypiperidines | Dopamine D4 | 135 - 205.9 nM (Moderate to High Affinity) | [10] |

| Piperidine-based D3/D2 Antagonist | Dopamine D3/D2 | D3: 3.1 nM, D2: 692 nM (D3-preferential) | [12] |

| Phenylpiperazine Analogues | Dopamine D2/D3 | 2.8 - 3.2 nM (High Affinity) | [9] |

This comparative data demonstrates that the core piperidine scaffold is highly amenable to potent interactions with D2-like dopamine receptors. The specific affinity and selectivity profile of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride will be dictated by the precise fit of the 3-trifluoromethylbenzoyl moiety within the receptor's binding pocket.

Experimental Protocols for Mechanism of Action Validation

To move from a hypothesized to a confirmed mechanism of action, a tiered experimental approach is necessary. The following protocols provide a self-validating system to characterize the compound's pharmacological activity.

Tier 1: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of relevant CNS receptors, with a primary focus on dopamine receptor subtypes.

Methodology: Radioligand Competition Binding Assay

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., D1, D2, D3, D4, D5, and key serotonin subtypes like 5-HT2A).

-

Assay Buffer: Utilize an appropriate buffer system for the specific receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and a range of concentrations of the test compound (4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride).

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Tier 2: Functional Assays

Objective: To determine if the compound acts as an antagonist, agonist, or inverse agonist at the receptors identified in Tier 1.

Methodology: cAMP Accumulation Assay (for Gαi/o-coupled receptors like D2)

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment (Antagonist Mode): Treat the cells with increasing concentrations of the test compound for 15-30 minutes.

-

Agonist Challenge: Add a known EC80 concentration of a standard dopamine agonist (e.g., Quinpirole) to all wells except the negative control.

-

Incubation: Incubate for a further 15-30 minutes to allow for modulation of adenylyl cyclase activity.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP level against the logarithm of the test compound concentration. An antagonist will produce a dose-dependent reversal of the agonist-induced decrease in cAMP. Calculate the IC50 value, which represents the concentration of the antagonist required to block 50% of the agonist response.

Diagram: Experimental Workflow for MoA Validation

Caption: A tiered experimental workflow to validate the mechanism of action (MoA).

Potential Therapeutic Applications and Future Directions

Should experimental validation confirm that 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a potent and selective dopamine D2-like receptor antagonist, it could have potential utility in several areas of CNS research:

-

Schizophrenia and Psychosis: As a tool compound to study the role of dopamine in psychotic disorders.[5]

-

Bipolar Disorder: To investigate novel therapeutic approaches for mood stabilization.[5]

-

Substance Use Disorders: D2 and D3 receptor antagonists are being explored for their potential to reduce drug-seeking behavior.[12]

Future research should focus on obtaining a full selectivity profile against a broad range of CNS targets, assessing its pharmacokinetic properties (ADME), and evaluating its efficacy in relevant animal models of neuropsychiatric disorders.

Conclusion

While direct evidence is pending, a rigorous analysis of the chemical structure of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride and the pharmacology of its close analogues strongly supports the hypothesis of it being a dopamine D2-like receptor antagonist. The benzoylpiperidine core provides a validated scaffold for CNS receptor interaction, and the trifluoromethyl group is known to enhance biological activity. The provided experimental framework offers a clear and robust path for formally elucidating its precise mechanism of action, thereby enabling its use as a valuable tool for neuropharmacological research and drug discovery.

References

-

Chem-Impex. 3-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride. [3]

-

Chem-Impex. 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride. [4]

-

Jørgensen, M., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemMedChem. [7]

-

Meyers, M. J., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [10]

-

Pharmaffiliates. 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. [1]

-

Mateo, M., et al. (1997). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. [8]

-

Lead Sciences. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride. [13]

-

Jørgensen, M., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [11]

-

Stępnicki, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry. [9]

-

Freeman-Shade, T., et al. (2016). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience. [12]

-

Wikipedia. Dopamine antagonist. [5]

-

BenchSci. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [6]

-

Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [2]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 6. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-(4-Trifluoromethylbenzoyl)piperidine hydrochloride - Lead Sciences [lead-sciences.com]

The Trifluoromethyl Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on a molecule's physicochemical and biological properties. When appended to the piperidine ring, a ubiquitous scaffold in numerous natural products and pharmaceuticals, the resulting trifluoromethyl-substituted piperidines exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this privileged structural motif. We will delve into the mechanistic underpinnings of their efficacy in oncology, central nervous system (CNS) disorders, and metabolic diseases, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Power of Fluorine in Drug Design

The introduction of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The high electronegativity of fluorine atoms and the overall electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, thereby modulating interactions with protein residues.[5][6] Furthermore, the CF3 group can serve as a bioisostere for other chemical moieties, offering a valuable tool for lead optimization.[3]

The piperidine scaffold is a versatile and pharmacologically relevant heterocycle found in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[7][8] The combination of the trifluoromethyl group and the piperidine ring creates a powerful synergy, leading to compounds with enhanced biological activity and improved drug-like properties.[1][2]

Synthetic Strategies for Accessing Trifluoromethyl-Substituted Piperidines

A variety of synthetic methodologies have been developed to access trifluoromethyl-substituted piperidines, enabling the exploration of diverse chemical space. Key approaches include:

-

From existing piperidine rings: Introduction of a trifluoromethyl group onto a pre-formed piperidine scaffold. This can be achieved through various trifluoromethylation reagents.

-

From pyridine precursors: The reduction of trifluoromethyl-substituted pyridines is a common and effective method.[9]

-

Cyclization of acyclic precursors: The construction of the piperidine ring from linear amines containing a trifluoromethyl group.[3]

-

Mannich Reaction: This reaction has shown great potential for introducing the trifluoromethyl group into heterocyclic compounds, including piperidine derivatives.[1][2][4]

Illustrative Synthetic Workflow: Mannich Reaction

The following diagram illustrates a generalized workflow for the synthesis of α-trifluoromethyl piperidines via a Mannich-type reaction.

Caption: Generalized workflow for the synthesis of trifluoromethyl-substituted piperidines via the Mannich reaction.

Biological Activities and Therapeutic Applications

Trifluoromethyl-substituted piperidines have demonstrated significant potential across a range of therapeutic areas.

Oncology

In the field of oncology, these compounds have emerged as potent anticancer agents.[5][10] For instance, certain derivatives have shown significant antiproliferative activity against a variety of human tumor cell lines, including colon, CNS, melanoma, renal, and breast cancer cells.[10]

One notable mechanism of action involves the inhibition of the HDM2-p53 protein-protein interaction.[11] By blocking this interaction, these compounds can stabilize and activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells.[11] Optimization of a piperidine-based inhibitor led to the discovery of a compound that demonstrated tumor regression in several human cancer xenograft models.[11]

Table 1: Anticancer Activity of Representative Trifluoromethyl-Substituted Piperidine Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 23 | Tubulin polymerization | MDA-MB-468 (Breast) | 1.00 | [10] |

| Compound 25 | Tubulin polymerization | HOP-92 (Lung) | 1.35 | [10] |

| Compound 21 | HDM2-p53 Interaction | SJSA-1 (Osteosarcoma) | < 0.1 | [11] |

Central Nervous System (CNS) Disorders

The ability of the trifluoromethyl group to enhance lipophilicity and brain penetration makes these compounds promising candidates for treating CNS disorders.[12] Several CNS-acting drugs already incorporate a trifluoromethyl motif.[13] For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a known serotonin receptor agonist.[14] Research in this area is ongoing, with a focus on developing selective agents for various neurological and psychiatric conditions.

Metabolic Disorders

Recent studies have highlighted the potential of fluorine-substituted piperidines in managing metabolic diseases such as diabetes.[15][16] Certain derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[15][16] By inhibiting this enzyme, these compounds can delay glucose absorption and reduce postprandial hyperglycemia.[16]

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Prepare Solutions:

-

Phosphate buffer (pH 6.8).

-

α-glucosidase enzyme solution in phosphate buffer.

-

Substrate solution (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer.

-

Test compound solutions at various concentrations.

-

Positive control (e.g., Acarbose).

-

-

Assay Procedure:

-

Add 20 µL of the enzyme solution to the wells of a 96-well plate.

-

Add 20 µL of the test compound solution or control to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Caption: A simplified workflow for determining α-glucosidase inhibitory activity.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethyl-substituted piperidines is highly dependent on the position and nature of substituents on both the piperidine ring and any appended aromatic systems. For instance, in a series of HDM2-p53 inhibitors, the replacement of a trifluoromethyl phenyl group with a 2-(trifluoromethyl)thiophene moiety significantly improved inhibitory activity.[11] Further exploration of substitutions on the piperidine core led to the identification of potent and orally active compounds.[11]

Analytical Characterization

The structural elucidation and purity assessment of newly synthesized trifluoromethyl-substituted piperidines are crucial. Standard analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-